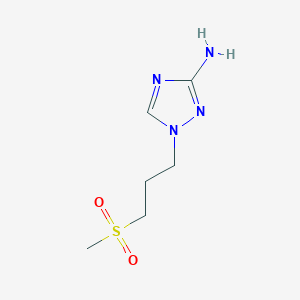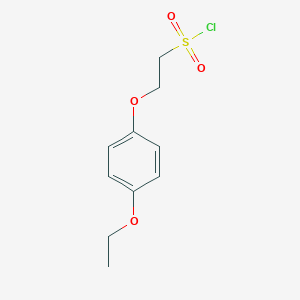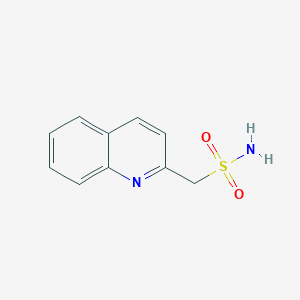
2-Quinolinemethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolinemethanesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic compound, fused with a methanesulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolinemethanesulfonamide typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base. One common method includes the use of quinoline-2-carboxaldehyde, which undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Quinolinemethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-methanesulfonamide derivatives.
Substitution: Quinoline-2-methanesulfonamide derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Quinolinemethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in inhibiting certain enzymes involved in cancer progression.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Quinolinemethanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria. By inhibiting this enzyme, the compound exerts its antibacterial effects.
Pathways Involved: The inhibition of folate synthesis disrupts the production of nucleotides, which are essential for DNA replication and cell division, leading to the death of bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Quinoline: A nitrogen-containing heterocyclic aromatic compound with a wide range of biological activities.
Methanesulfonamide: A simple sulfonamide compound with antimicrobial properties.
Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: 2-Quinolinemethanesulfonamide is unique due to its combined quinoline and sulfonamide functionalities, which confer both antimicrobial and potential anticancer properties. This dual functionality makes it a versatile compound in various fields of research and application .
Eigenschaften
CAS-Nummer |
1094770-15-6 |
|---|---|
Molekularformel |
C10H10N2O2S |
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
quinolin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H2,11,13,14) |
InChI-Schlüssel |
SHMHCYRSOJJCOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol](/img/structure/B15309995.png)
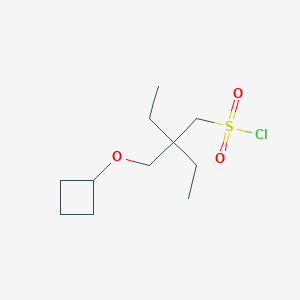

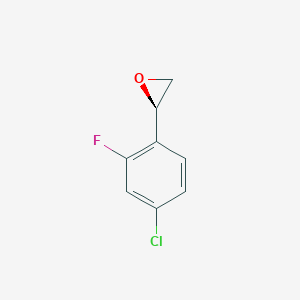
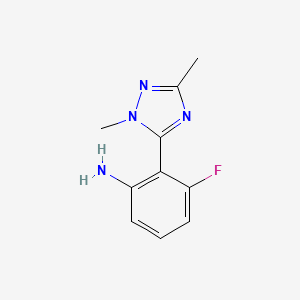
![[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)

aminehydrochloride](/img/structure/B15310045.png)
